![molecular formula C12H8ClN3O2S B064034 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-89-1](/img/structure/B64034.png)
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl derivatives and other complex structures.
Scientific Research Applications
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Chemical Biology: Acts as a probe for investigating biological pathways and mechanisms.
Material Science:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine largely depends on its specific application. In medicinal chemistry, it often functions as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity . The phenylsulfonyl group enhances its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the phenylsulfonyl group, making it less potent in certain applications.
7-(Phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chloro substituent, which can affect its reactivity and binding properties.
Pyrazolo[3,4-D]pyrimidine Derivatives: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chloro and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its utility as a versatile building block in the synthesis of bioactive compounds.
Biological Activity
Overview
4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly as a kinase inhibitor. This compound features a chloro substituent at the 4-position and a phenylsulfonyl group at the 7-position, which contribute to its unique biological properties.
- IUPAC Name : 7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₁₂H₈ClN₃O₂S
- Molecular Weight : 337.74 g/mol
- CAS Number : 186519-89-1
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . It interacts with the ATP-binding sites of various kinases, effectively blocking their activity. This inhibition can lead to the modulation of several signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The following table summarizes key findings from studies on its anticancer effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | 1.52 | Induces apoptosis through caspase activation |
HeLa (cervical cancer) | 0.21 | Inhibits tubulin polymerization |
MCF-7 (breast cancer) | 6.30 | Alters cell cycle phases and increases pro-apoptotic markers |
Kinase Inhibition
Studies have demonstrated that this compound selectively inhibits several protein kinases, which is critical for its therapeutic potential:
Kinase | Inhibition (%) at 10 µM |
---|---|
AURKB | 31% |
CLK2 | 37% |
PI5P4Kγ | K_D = 7.1 nM |
These findings highlight the compound's selectivity and potency against specific kinases, which is essential for minimizing off-target effects in therapeutic applications.
Case Studies
-
Study on PI5P4Kγ Inhibition :
A study published in Nature identified several compounds related to this compound that showed low nanomolar potency against PI5P4Kγ. These compounds were noted for their ability to penetrate the blood-brain barrier, suggesting potential applications in neurodegenerative diseases. -
Anticancer Efficacy in Vivo :
In animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : The compound and its derivatives are synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with substituted amines or aryl groups in isopropanol or ethanol, catalyzed by HCl. For example, derivatives with substituted benzene rings at the R2 position are synthesized by refluxing for 12–48 hours, followed by extraction with chloroform and recrystallization (yields: 16–94%) . Purification often involves silica gel chromatography (e.g., EtOAc/n-pentane) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.3 ppm for phenylsulfonyl groups) .
- HRMS : Validates molecular weight (e.g., m/z 229.0887 for fluorophenyl derivatives) .
- Melting points : Reported ranges (e.g., 188–253°C) help assess crystallinity .
Q. What in vitro assays are suitable for preliminary evaluation of its kinase inhibitory activity?
- Methodological Answer : Use enzymatic assays measuring IC50 values against kinases like FAK, EGFR, or VEGFR2. For example:
- FAK inhibition is tested via ADP-Glo™ kinase assays with IC50 values in the 10⁻⁸–10⁻⁹ M range .
- Cellular assays (e.g., inhibition of MDA-MB-231 breast cancer proliferation) validate activity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at R2 to enhance kinase binding affinity. For example, 4-fluorophenyl derivatives show improved FAK inhibition (IC50: 229.0887) .
- Scaffold modification : Replace the phenylsulfonyl group with pyrazole rings to adjust lipophilicity and solubility .
- Docking studies : Use software like AutoDock to predict interactions with kinase ATP-binding pockets (e.g., FAK’s hinge region) .
Q. What strategies address contradictory data in enzymatic vs. cellular activity assays?
- Methodological Answer :
- Permeability testing : Use Caco-2 cell monolayers to assess compound uptake; poor permeability may explain cellular inactivity despite enzymatic potency .
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?
- Methodological Answer :
- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C6 position, enabling aldehyde/ketone addition (e.g., phenylmethanol derivatives) .
- SEM protection : Protect the N7 position with SEM-Cl to direct reactivity to C4 or C6 .
- Iodination : Introduce iodine at C6 using NIS (N-iodosuccinimide) for subsequent cross-coupling (e.g., Suzuki-Miyaura) .
Q. What computational tools validate target engagement and binding modes?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., FAK-ligand) over 100 ns to assess stability .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups) .
- Cocrystallization : Co-crystallize derivatives with target kinases (e.g., JAK2) to resolve binding poses .
Q. Key Considerations
Properties
IUPAC Name |
7-(benzenesulfonyl)-4-chloropyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-11-10-6-7-16(12(10)15-8-14-11)19(17,18)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWMGRLPNPQCQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449373 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-89-1 | |
Record name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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